N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207054-76-9
VCID: VC5680193
InChI: InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18)
SMILES: CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F
Molecular Formula: C12H13FN4O
Molecular Weight: 248.261

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207054-76-9

Cat. No.: VC5680193

Molecular Formula: C12H13FN4O

Molecular Weight: 248.261

* For research use only. Not for human or veterinary use.

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide - 1207054-76-9

Specification

CAS No. 1207054-76-9
Molecular Formula C12H13FN4O
Molecular Weight 248.261
IUPAC Name N-[2-(4-fluorophenyl)ethyl]-1-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18)
Standard InChI Key KXNXRBIJTNFTFW-UHFFFAOYSA-N
SMILES CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F

Introduction

Molecular Structure and Chemical Identification

N-(4-Fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety linked to a 4-fluorophenethyl chain. The molecular formula is C₁₃H₁₄FN₅O, with a molecular weight of 279.29 g/mol . Key structural attributes include:

  • 1-Methyltriazole core: Enhances metabolic stability compared to unsubstituted triazoles.

  • 4-Carboxamide group: Facilitates hydrogen bonding with biological targets, a feature common in enzyme inhibitors .

  • 4-Fluorophenethyl side chain: The fluorine atom introduces electronegativity, potentially improving binding affinity to hydrophobic pockets in proteins .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄FN₅O
Molecular Weight279.29 g/mol
IUPAC NameN-(4-Fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
SMILESCN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F

Synthesis and Optimization

The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . For N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, a plausible route involves:

  • Preparation of the alkyne precursor: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride.

  • Amide coupling: Reaction with 4-fluorophenethylamine in the presence of a base (e.g., triethylamine) yields the target carboxamide.

  • Purification: Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC .

Key Challenges

  • Regioselectivity: Ensuring the triazole forms at the 1,4-position requires stringent control of reaction conditions .

  • Fluorine stability: The 4-fluorophenethyl group may undergo dehalogenation under harsh acidic/basic conditions, necessitating mild synthetic protocols .

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous triazole carboxamides exhibit predictable spectral features:

  • ¹H NMR:

    • Triazole proton (H-5): δ 8.1–8.3 ppm (singlet).

    • Methyl group (N-CH₃): δ 3.8–4.0 ppm (singlet).

    • 4-Fluorophenethyl protons: δ 7.2–7.4 ppm (aromatic), δ 3.4–3.6 ppm (CH₂) .

  • ¹³C NMR:

    • Triazole carbons: 145–150 ppm (C-4), 125–130 ppm (C-5).

    • Carboxamide carbonyl: 165–170 ppm .

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch) .

Biological Activities and Mechanisms

1,2,3-Triazole carboxamides are renowned for their diverse pharmacological profiles. Although direct studies on N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are lacking, structurally related compounds suggest potential applications:

Antimicrobial Activity

4-Carboxamide-substituted triazoles exhibit broad-spectrum antimicrobial effects. For example, N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (a close analog) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The 4-fluorophenethyl group may enhance membrane permeability, potentiating activity against Gram-negative pathogens .

Enzyme Inhibition

The carboxamide moiety facilitates hydrogen bonding with catalytic residues in enzymes. For instance, MMG-0358 (a triazole-based IDO1 inhibitor) binds to Ser-167 and the heme cofactor, achieving nanomolar potency . Structural modeling suggests N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may adopt a similar binding pose.

Therapeutic Applications and Limitations

Immunotherapy

IDO1 inhibitors are investigated as adjuvants in cancer immunotherapy. The compound’s triazole core and fluorinated side chain position it as a candidate for combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) .

Challenges

  • Synthetic complexity: Multi-step synthesis complicates large-scale production.

  • Cytotoxicity risks: While triazoles are generally safe, off-target effects on human kinases require rigorous assessment .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the 4-fluorophenethyl and methyl groups could optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in preclinical models is critical.

  • Combination Therapies: Pairing with existing chemotherapeutics or immunomodulators may enhance efficacy .

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